4-Bromo-4'-hydroxydiphenylamine
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Overview
Description
4-Bromo-4’-hydroxydiphenylamine: is an organic compound characterized by the presence of a bromine atom and a hydroxyl group attached to a diphenylamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-4’-hydroxydiphenylamine typically involves the bromination of 4’-hydroxydiphenylamine. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-4’-hydroxydiphenylamine may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Post-reaction purification steps, including crystallization and filtration, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-hydroxydiphenylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding diphenylamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Diphenylamine.
Substitution: Various substituted diphenylamine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-4’-hydroxydiphenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 4-Bromo-4’-hydroxydiphenylamine involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxydiphenylamine: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromoaniline: Contains a bromine atom but lacks the diphenylamine structure, resulting in different chemical properties.
4-Bromo-2,5-dimethoxyphenethylamine: A structurally different compound with distinct biological activities
Uniqueness: 4-Bromo-4’-hydroxydiphenylamine is unique due to the presence of both a bromine atom and a hydroxyl group on the diphenylamine structure. This combination imparts specific chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H10BrNO |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
4-(4-bromoanilino)phenol |
InChI |
InChI=1S/C12H10BrNO/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H |
InChI Key |
ANAXMAAQQFURGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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